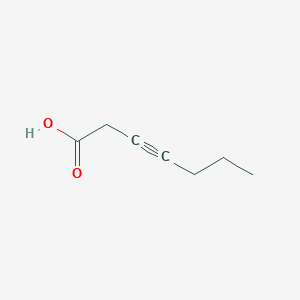
1-Ethyl-4-phenyl-1,4-dihydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-phenyl-1,4-dihydrocinnoline is a heterocyclic compound belonging to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and potential therapeutic applications . The structure of this compound consists of a cinnoline core with ethyl and phenyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-Ethyl-4-phenyl-1,4-dihydrocinnoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl phenyl ketone with hydrazine hydrate can yield the desired cinnoline derivative . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
1-Ethyl-4-phenyl-1,4-dihydrocinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Ethyl-4-phenyl-1,4-dihydrocinnoline involves its interaction with specific molecular targets. For example, it can inhibit the activity of human neutrophil elastase, a serine protease involved in inflammatory processes . The compound binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity. This inhibition can modulate inflammatory responses and has potential therapeutic implications .
Comparison with Similar Compounds
1-Ethyl-4-phenyl-1,4-dihydrocinnoline can be compared with other cinnoline derivatives, such as:
4-oxo-1,4-dihydrocinnoline: Known for its phosphatase 1B inhibitor activity, enhancing leptin signal transduction.
1-ethyl-3,6-dimethyl-8-phenyl-4,6-dihydropyrazolo[4,3-e][1,4]diazepin-5-one: Exhibits significant antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other cinnoline derivatives .
Properties
CAS No. |
65750-18-7 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-ethyl-4-phenyl-4H-cinnoline |
InChI |
InChI=1S/C16H16N2/c1-2-18-16-11-7-6-10-14(16)15(12-17-18)13-8-4-3-5-9-13/h3-12,15H,2H2,1H3 |
InChI Key |
UVUIINPABZUNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)



![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)


![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)




